4-Methyl-2-octylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138480-50-9 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-methyl-2-octylquinoline |
InChI |
InChI=1S/C18H25N/c1-3-4-5-6-7-8-11-16-14-15(2)17-12-9-10-13-18(17)19-16/h9-10,12-14H,3-8,11H2,1-2H3 |
InChI Key |
YEOIVQGPRSYHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 4 Methyl 2 Octylquinoline and Alkylquinoline Synthesis
Mechanistic Pathways of Cyclization and Condensation Reactions
The formation of the quinoline (B57606) core often involves a series of cyclization and condensation steps. Classic named reactions like the Combes, Doebner-von Miller, and Skraup syntheses, while historically significant, provide a foundational understanding of these pathways. researchgate.netiipseries.org
The Combes synthesis , for instance, involves the reaction of an aniline (B41778) with a β-diketone. wikipedia.org The mechanism initiates with the formation of a Schiff base intermediate from the condensation of the aniline and one of the ketone functionalities of the β-diketone. iipseries.orgwikipedia.org This is followed by an acid-catalyzed intramolecular cyclization, where the electron-rich aromatic ring attacks the second carbonyl group, and subsequent dehydration to yield the 2,4-disubstituted quinoline. iipseries.org
The Skraup synthesis utilizes glycerol (B35011), an aniline, an oxidizing agent (like nitrobenzene), and sulfuric acid. iipseries.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org A subsequent Michael addition of the aniline to acrolein is followed by cyclization and oxidation to furnish the quinoline ring. iipseries.org
A common thread in many quinoline syntheses is the initial condensation to form an enamine or an imine, which then undergoes an intramolecular cyclization. acs.orgiipseries.org For example, in the synthesis of some polyfunctionalized pyrimido[4,5-b]quinolines, a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound initiates the sequence. nih.govrsc.org This is followed by a Michael addition of an amino-substituted pyrimidine (B1678525) and subsequent intramolecular cyclization and dehydration. nih.govrsc.org
The reaction conditions, such as the type of acid or base catalyst and the solvent, can significantly influence the reaction pathway and the final product distribution.
Catalytic Mechanisms and Intermediates
Modern synthetic methods for alkylquinolines increasingly rely on catalysts to enhance efficiency, selectivity, and substrate scope. These catalysts can be broadly categorized into metal-based systems and organocatalysts.
Transition metal catalysis has revolutionized quinoline synthesis by enabling direct C-H bond functionalization, which offers a more atom- and step-economical approach compared to traditional methods. mdpi.com Metals such as rhodium, ruthenium, palladium, copper, and cobalt are frequently employed. mdpi.comacs.org
C-H Activation: A prevalent strategy involves the transition metal-catalyzed C-H activation of anilines or related precursors. acs.orgresearchgate.net For instance, a rhodium catalyst can facilitate the ortho-C-H activation of an aniline derivative, which then undergoes cyclization with an alkyne. mdpi.com Similarly, cobalt catalysts have been used for the synthesis of quinazolines via a C-H activation pathway. frontiersin.org The nitrogen atom of the quinoline ring or the oxygen of a quinoline N-oxide can act as a directing group, guiding the metal to a specific C-H bond, typically at the C2 or C8 position. mdpi.com
Borylcupration: Copper-catalyzed reactions have proven effective for the functionalization of quinoline N-oxides. researchgate.netnih.gov One such mechanism is borylcupration, where a copper catalyst facilitates the addition of a boron species across a double or triple bond. researchgate.netnih.govcolab.wskisti.re.kr In the synthesis of C2-functionalized quinolines, the reaction proceeds through the borylcupration of vinyl arenes. researchgate.netnih.gov The resulting alkyl copper species then acts as a nucleophile, attacking the quinoline N-oxide. researchgate.netnih.gov
The table below summarizes selected metal-mediated reactions for quinoline synthesis.
| Catalyst System | Reactants | Key Mechanistic Step | Product Type |
| Rhodium catalyst | Aniline derivatives, alkynyl esters | Ortho-C-H bond activation, cyclization | Quinoline carboxylates mdpi.com |
| Copper catalyst | Ketone oxime acetates, ortho-trifluoroacetyl anilines | Annulation | 4-trifluoromethyl quinolines mdpi.com |
| Copper catalyst, pinacol (B44631) diborane | Quinoline N-oxides, vinyl arenes | Borylcupration, nucleophilic attack | C2-functionalized quinolines researchgate.netnih.gov |
| Cobalt catalyst | N-sulfinylimines, benzimidates | C-H activation | Quinazolines frontiersin.org |
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and functionalized quinolines. researchgate.net Chiral secondary amines are commonly used to activate substrates through the formation of reactive intermediates like enamines and iminium ions. acs.orgrsc.org
Iminium Ion Activation: In the synthesis of axially chiral 2-arylquinoline derivatives, a chiral pyrrolidine (B122466) derivative can catalyze the reaction between an aminoarylaldehyde and an alkynal. beilstein-journals.org The mechanism involves the formation of an iminium ion from the alkynal and the organocatalyst. This is followed by an atroposelective aza-Michael addition of the aminoarylaldehyde and subsequent intramolecular aldol (B89426) reaction to form the quinoline ring. beilstein-journals.org
Similarly, the synthesis of dihydroacridines can be achieved by the activation of quinoline derivatives with a Lewis acid, while an enal is concurrently activated via iminium ion formation by a chiral amine catalyst. researchgate.net This synergistic approach allows for a cascade reaction to proceed with high stereocontrol. researchgate.net
The key feature of many organocatalytic approaches is the ability to generate highly reactive and stereochemically defined intermediates that guide the course of the reaction. acs.org
Radical-Mediated and Other Electron-Transfer Pathways
Radical-mediated reactions offer unique pathways for the functionalization of quinolines, often under mild conditions. rsc.org These reactions can be initiated by photocatalysis or through the use of radical initiators.
A notable example is the photocatalyst-free, blue light-promoted conversion of α,β-unsaturated ketones to 2-aryl or 2-alkyl quinolines. mdpi.com Another approach involves a phenalenyl-based molecule that catalyzes C-alkylation via a borrowing hydrogen pathway, which is suggested to proceed through a radical-mediated mechanism. organic-chemistry.org
Electron-transfer processes are also central to some synthetic strategies. For instance, the synthesis of 2,3-dicarbonyl quinolines from enaminones and glycine (B1666218) derivatives can be mediated by K2S2O8. rsc.org This reaction proceeds via a single-electron transfer (SET) mechanism, generating both enaminone radicals and α-amino radicals that subsequently couple. rsc.org
The table below highlights some radical-mediated and electron-transfer reactions for quinoline synthesis.
| Reaction Type | Reagents | Key Intermediate | Product Type |
| Photocatalytic | 2-vinylarylimines, photosensitizer | Radical anion | Polysubstituted quinolines mdpi.com |
| Radical Dehydrogenative Cross-Coupling | N,N-dimethylenaminones, glycine derivatives | Enaminone radical, α-amino radical | 2,3-dicarbonylquinolines rsc.org |
| Borrowing Hydrogen Pathway | Ketones, anilines | Radical species | Substituted quinolines organic-chemistry.org |
Stereochemical and Regiochemical Control in Alkylquinoline Synthesis
Controlling the stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for creating complex and biologically active molecules. ethz.chnih.gov
Stereochemical Control: In the context of quinoline synthesis, stereocontrol is often achieved through asymmetric catalysis. As mentioned in section 3.2.2, chiral organocatalysts can induce high levels of enantioselectivity by forming chiral intermediates. beilstein-journals.org For a reaction to be stereospecific, the stereochemistry of the starting material directly dictates the stereochemistry of the product. ethz.chkhanacademy.org Stereoselective reactions, on the other hand, favor the formation of one stereoisomer over another, but the starting material does not need to be stereochemically pure. khanacademy.org
Regiochemical Control: Regiochemistry refers to the control of where a reaction occurs on a molecule. byjus.com In quinoline synthesis, the substitution pattern of the final product is determined by the regioselectivity of the key bond-forming steps. For example, in the Combes synthesis, the regioselectivity is influenced by the substituents on both the aniline and the β-diketone. researchgate.net The use of directing groups in metal-catalyzed C-H activation is a powerful tool for achieving high regioselectivity. mdpi.com For instance, the nitrogen atom of the quinoline ring can direct a metal catalyst to the C2 or C8 position. mdpi.com The choice of catalyst and reaction conditions can also play a crucial role in determining the regiochemical outcome. clockss.orgrsc.org
Computational and Theoretical Investigations of 4 Methyl 2 Octylquinoline and Quinoline Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgaspbs.com It is widely applied to quinoline (B57606) derivatives to calculate various molecular properties, providing a theoretical framework for understanding their stability, reactivity, and spectroscopic characteristics. rsc.orgarabjchem.org Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311G++(d,p), to optimize molecular geometries and predict electronic properties. scirp.orgtandfonline.com
The electronic properties of molecules are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting capability. arabjchem.orgresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, characterizing the molecule as "hard." Conversely, a small energy gap indicates a more polarizable and reactive "soft" molecule, where intramolecular charge transfer (ICT) is more favorable. rsc.org For quinoline derivatives, substituents on the quinoline ring can significantly alter the HOMO-LUMO gap; for instance, studies on quinolin-4-one derivatives showed that substituents cause a decrease in the energy gap, enhancing reactivity. scirp.org
The distribution of electron density in the HOMO and LUMO orbitals reveals likely sites for electrophilic and nucleophilic attack. For example, in some tunable quinoline derivatives, the HOMO charge density is concentrated on the quinoline ring and an amide group, while the LUMO density shifts towards a substituted pyridine (B92270) ring, indicating the path of charge transfer upon excitation. rsc.org While specific calculations for 4-Methyl-2-octylquinoline were not found in the provided search results, the general principles observed for other quinoline derivatives would apply. The methyl and octyl groups would influence the electronic distribution and, consequently, the HOMO-LUMO energies and gap.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Various Quinoline Derivatives (Calculated via DFT) Note: These values are for illustrative purposes and depend on the specific derivative and computational method used.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. tandfonline.com MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For quinoline derivatives, MEP analysis helps identify how substituents influence the charge distribution across the molecule, highlighting potential sites for intermolecular interactions. tandfonline.comresearchgate.net
Key descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. (χ = (I+A)/2). ijcce.ac.ir
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. (η = (I-A)/2). ijcce.ac.ir Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rsc.org
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it measures the molecule's polarizability. ijcce.ac.ir
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. (ω = μ²/2η, where μ is the chemical potential, μ = -χ). arabjchem.orgijcce.ac.ir A high electrophilicity index indicates a good electron acceptor. tandfonline.com
Nucleophilicity: While a global nucleophilicity index can be defined, local reactivity is often assessed using Fukui functions, which identify specific atomic sites prone to nucleophilic or electrophilic attack. scirp.org
Studies on various quinoline derivatives have used these descriptors to compare the reactivity of different structures. For example, analysis of a 6-amino-2-formyl-quinoline showed it had the smallest chemical hardness index and the highest electrophilicity index among the studied derivatives, indicating it is the most reactive and a strong electron acceptor. tandfonline.com
Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative Note: Values are for 5,7-dichloro-8-hydroxy-2-methyl quinoline as an example.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.comijaems.com For quinoline derivatives, QSAR studies are instrumental in designing new potent agents for various therapeutic areas, including anticancer, antimalarial, and antifungal applications, by predicting their activity before synthesis. ijaems.comnih.govnih.gov
The core of a QSAR study is to correlate molecular descriptors with a measured biological response. arabjchem.org These descriptors are numerical representations of the physicochemical properties of a molecule and can be categorized as electronic, steric, hydrophobic, or topological.
A study on the antifungal activity of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, which are structurally similar to this compound, highlighted the importance of lipophilicity (cLogP) in determining their potency. ijaems.com In another QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, the van der Waals volume, electron density, and electronegativity were found to play a pivotal role in the anti-TB activity. nih.gov For instance, it was observed that electron-donating groups like methyl decreased biological activity by increasing molecular electronegativity, whereas electron-withdrawing groups like Cl and Br enhanced activity. nih.gov These studies demonstrate how specific molecular properties, quantifiable through descriptors, can be directly linked to the biological efficacy of quinoline compounds.
Once relevant descriptors are identified, statistical methods are used to build a predictive mathematical model. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning approaches like Artificial Neural Networks (ANN) and Gradient Boosting (GB). bohrium.comnih.govarabjchem.org
A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov This involves both internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds that were not used to build the model (yielding a predictive r² value). mdpi.com A reliable QSAR model should have high values for the coefficient of determination (R²) and cross-validated R² (q²), typically above 0.5, and a low root mean squared error (RMSE). nih.gov
For example, a QSAR study on quinoline derivatives as P-glycoprotein inhibitors developed 16 predictive models, with a gradient boosting-based model achieving the highest predictive quality, with an R² of 95% and an RMSE of 0.283. nih.gov Another study on quinoline derivatives against Plasmodium falciparum developed 3D-QSAR models (CoMFA and CoMSIA) and a 2D-QSAR model, which were validated internally and externally, showing excellent predictive capacity with test set r² values over 0.84. mdpi.com These validated models can then be reliably used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. bohrium.comijaems.com
Table 3: Examples of Statistical Validation of QSAR Models for Quinoline Derivatives
Table of Compounds Mentioned
Molecular Docking and Biomolecular Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets.
The quinoline scaffold is a key structural motif in a wide array of pharmacologically active agents. researchgate.net Molecular docking studies on various quinoline derivatives have revealed common interaction patterns that are critical for their biological activity. These studies consistently highlight the importance of the quinoline ring system in establishing stabilizing interactions within protein binding sites.
Key interactions frequently observed include:
Hydrogen Bonding: The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, forming crucial bonds with amino acid residues in the protein's active site, such as valine or methionine. mdpi.comresearchgate.net
π-π Stacking: The aromatic nature of the quinoline ring facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine. mdpi.comacs.org This type of interaction is pivotal for the stable anchoring of the ligand within the binding pocket. mdpi.com
Hydrophobic Interactions: Alkyl substituents on the quinoline ring, such as the octyl group in this compound, are expected to engage in hydrophobic interactions with nonpolar pockets of the protein, further enhancing binding affinity.
Docking studies have successfully predicted the binding affinities of quinoline derivatives against a range of protein targets. For example, in studies targeting enzymes like HIV non-nucleoside reverse transcriptase (NNRTIs) and topoisomerase, quinoline derivatives have shown strong binding energies, indicating potent inhibitory potential. researchgate.netnih.gov The binding affinity is often quantified by a docking score, with more negative values suggesting stronger binding.
Table 1: Examples of Molecular Docking Results for Quinoline Derivatives against Various Protein Targets
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| Novel Quinoline Derivative | Topoisomerase IIα (Topo2α) | -10.4 | Not specified in abstract | researchgate.net |
| Pyrimidine-Quinoline Derivative | HIV Reverse Transcriptase | -10.67 | Not specified in abstract | nih.gov |
| Thiopyrano[2,3-b]quinoline | CB1a Protein | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, etc. | nih.gov |
| Halogenated Quinoline (Q3Cl4F) | MAO-A | -7.24 | GLN204, TYR396 | acs.org |
| Halogenated Quinoline (Q3Cl4F) | MAO-B | -8.37 | Not specified in abstract | acs.org |
| Phenylamino-Phenoxy-Quinoline | SARS-CoV-2 Main Protease | -7.06 to -10.61 | Not specified in abstract | mdpi.com |
Theoretical Prediction of Optical and Electronic Properties
Theoretical calculations are essential for predicting the optical and electronic properties of molecules, providing insights that guide the design of new materials for optoelectronic applications like organic light-emitting diodes (OLEDs). mdpi.comrsc.org DFT and TD-DFT are the predominant methods used for these predictions. tandfonline.comnih.gov
The interaction of a molecule with an electric field, such as that of light, is described by its polarizability (α) and hyperpolarizability (β). These properties are fundamental to a material's linear and nonlinear optical (NLO) response, respectively. rsc.org Materials with large hyperpolarizability values are sought after for applications in optical switching and signal processing. ipme.ru
Computational studies on quinoline derivatives show that their NLO properties can be precisely tuned by chemical modification. tandfonline.com The strategic placement of electron-donating groups (EDGs) and electron-acceptor groups (AWGs) across the π-conjugated quinoline system can significantly enhance intramolecular charge transfer (ICT), leading to a dramatic increase in the first hyperpolarizability (β). tandfonline.commdpi.com
For instance, DFT calculations have demonstrated that adding an amino group (an EDG) to the quinoline backbone substantially increases the β value compared to the unsubstituted quinoline. tandfonline.com The position of the substituent is also critical; a 7-amino-quinoline derivative shows a particularly high first hyperpolarizability value. tandfonline.com For this compound, the methyl and octyl groups are both weak electron donors, suggesting it would have modest, but non-negligible, NLO properties.
Table 2: Calculated Linear and Nonlinear Optical Properties for Representative Quinoline Derivatives (B3LYP/6-311++G(d,p) level)
| Compound | Average Polarizability <α> (a.u.) | First Hyperpolarizability βtot (a.u.) | Source(s) |
|---|---|---|---|
| Quinoline | 100 | 380 | tandfonline.com |
| 7-Amino-quinoline | 119 | 3866 | tandfonline.com |
| 2-Formyl-quinoline | 120 | 586 | tandfonline.com |
| 6-Amino-2-formyl-quinoline | 158 | 13612 | tandfonline.com |
a.u. = atomic units
The photophysical properties of quinoline derivatives, such as light absorption and emission, are governed by electronic transitions between molecular orbitals. unesp.br The most important of these are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, fluorescence, and chemical reactivity. rsc.orgrsc.org
Theoretical studies, often complemented by experimental UV-Vis absorption spectroscopy, have identified the key electronic transitions in quinolines as n→π* (involving the nitrogen lone pair) and π→π* (involving the aromatic system). unesp.brscielo.brasianpubs.org The energies of these transitions, and thus the absorption and emission wavelengths, are highly sensitive to the nature and position of substituents on the quinoline ring. unesp.br
Substituent Effects: Electron-donating groups (e.g., -NH2, -OCH3) and electron-withdrawing groups (e.g., -NO2, -CHO) can significantly shift the absorption maxima (λmax). unesp.br EDGs typically cause a bathochromic (red) shift, while the effect of EWGs is more position-dependent.
Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in absorption and emission spectra. unesp.brmdpi.com
HOMO-LUMO Gap: A smaller energy gap generally corresponds to absorption at longer wavelengths and higher chemical reactivity. rsc.orgrsc.org Computational models show that this gap can be engineered by adding different functional groups to the quinoline core. rsc.org
For this compound, the alkyl substituents are expected to have a minor electronic influence compared to strong donating or withdrawing groups, suggesting its photophysical properties would be similar to, but slightly red-shifted from, the parent quinoline molecule.
Table 3: Theoretical and Experimental Photophysical Data for Substituted Quinolines
| Compound | HOMO-LUMO Gap (eV) (Calculated) | Absorption λmax (nm) (Experimental, in Ethanol) | Fluorescence Quantum Yield (%) (Experimental) | Source(s) |
|---|---|---|---|---|
| Quinoline | ~5.9 (Varies with method) | 272 | ~0 | unesp.br |
| Nitroquinoline | Not Available | 335 | 0.25 | unesp.br |
| Aminoquinoline | Not Available | 375 | 65.33 | unesp.br |
| Dimethylamine quinoline | Not Available | 388 | 57.70 | unesp.br |
| 6-Amino-2-formyl-quinoline | 2.72 | Not Available | Not Available | tandfonline.com |
Advanced Applications of 4 Methyl 2 Octylquinoline and Quinoline Derivatives in Chemical Sciences
Catalysis and Chiral Ligand Design
The rigid, aromatic structure of the quinoline (B57606) ring system makes it an excellent scaffold for the development of ligands and catalysts in a variety of chemical transformations.
Quinoline Motifs as Chiral Ligands in Asymmetric Synthesis
Quinoline-containing chiral ligands are of paramount importance in asymmetric synthesis, a field dedicated to creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.govscbt.com The synthetic accessibility and the ease with which the quinoline framework can be modified allow for the creation of a diverse library of chiral ligands. nih.gov These ligands coordinate with metal centers to form chiral catalysts that can direct a reaction to selectively produce one of two mirror-image isomers (enantiomers).
Examples of quinoline-based chiral ligands include those based on Schiff bases, oxazolines, and amines. nih.gov These ligands have been successfully employed in a multitude of asymmetric reactions, such as carbon-carbon bond formations, allylic substitutions, and cycloadditions, demonstrating their versatility and effectiveness in generating compounds with high enantiomeric purity. nih.govoaepublish.com
Homogeneous and Heterogeneous Catalytic Reactions
Quinoline derivatives are pivotal in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, quinoline-based metal complexes have shown high efficacy. For instance, ruthenium-diamine complexes are effective for the asymmetric hydrogenation of quinolines themselves to produce chiral tetrahydroquinolines. nih.gov Rhodium(I)-phosphine catalysts have been used for the ortho-alkylation of quinolines. nih.gov
In heterogeneous catalysis, where the catalyst is in a different phase, quinoline derivatives are also significant. Supported iridium nanocatalysts have been developed for the reductive alkylation of quinolines. rsc.org Heterogeneous bi-functional catalysts have been designed for asymmetric cascade reactions to synthesize optically pure quinoline derivatives. The ability to anchor quinoline-based catalysts to solid supports combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. nih.gov
Metal Complexes as Catalysts (e.g., Copper-Quinoline Complexes in Oxidation Reactions)
Metal complexes incorporating quinoline ligands are a significant class of catalysts. Copper-quinoline complexes, in particular, have demonstrated notable catalytic activity in oxidation reactions. These complexes can model the active centers of some copper-containing proteins and are effective in the oxidation of phenols. rsc.org The catalytic activity can be tuned by altering the structure of the quinoline ligand and the counter-ions of the copper salt.
Recent research has also highlighted the use of copper(II)-quinoline complexes in photoredox catalysis for reactions like atom transfer radical addition (ATRA). tcichemicals.com Under light irradiation, these complexes can generate active copper(I) species that catalyze the reaction. Furthermore, iron-phenanthroline complexes have been used to catalyze the hydroxyalkylation of quinoline through a visible-light-driven decarboxylation process. mdpi.com
| Catalyst System | Reaction Type | Application/Significance |
| Quinoline-based Chiral Ligands | Asymmetric Synthesis | Production of enantiomerically pure pharmaceuticals and fine chemicals. nih.govscbt.com |
| Iridium Nanocatalyst | Reductive Alkylation | Direct synthesis of carbo-alkylated tetrahydroquinolines. rsc.org |
| Copper(II)-Quinoline Complexes | Oxidation, Photoredox ATRA | Catalyzes oxidation of phenols and efficient carbon-carbon bond formation. rsc.orgtcichemicals.com |
| Iron(III)-Phenanthroline Complex | Hydroxyalkylation | Environmentally friendly synthesis of hydroxyalkyl quinolines using visible light. mdpi.com |
Materials Science and Optoelectronics
The unique electronic properties conferred by the conjugated pi system of the quinoline ring make its derivatives highly valuable in the development of advanced materials for electronic and optoelectronic devices. mdpi.com These properties, including electron-transporting capability and high thermal stability, are desirable for creating efficient and durable organic electronics. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Transistors
Quinoline derivatives are widely used as materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net Their electron-deficient nature makes them good electron transporters, a key function in OLED device architecture. By modifying the quinoline core with different substituents, the emission color and efficiency of the OLED can be precisely tuned. For example, 2,4-difluorenylquinoline derivatives with different alkyl chain lengths have been shown to be bright blue emitters. bohrium.com Similarly, pyrazoloquinoline derivatives have been successfully used as blue and blue-green emitting materials in OLEDs.
In addition to OLEDs, quinoline derivatives have found application in organic field-effect transistors (OFETs), which are fundamental components of modern electronics. researchgate.net The ability to form ordered molecular structures and facilitate charge transport makes them suitable for use as the active semiconductor layer in these devices.
Photovoltaic Applications in Third-Generation Solar Cells
The development of third-generation solar cells, such as dye-sensitized solar cells (DSSCs) and polymer solar cells, relies on novel organic materials to efficiently harvest light and convert it into electricity. Quinoline derivatives have emerged as promising candidates for these applications. mdpi.comresearchgate.net In solar cells, these compounds can function as electron acceptors (p-type semiconductors) or as components of sensitizing dyes. mdpi.com
The strategic design of quinoline derivatives allows for the tuning of their absorption spectra and energy levels to better match the solar spectrum and facilitate efficient charge separation and transport within the photovoltaic device. researchgate.net For instance, quinoline-based dyes have been synthesized for use in DSSCs, and their performance has been shown to be influenced by the molecular architecture. The versatility and tunable properties of quinoline derivatives ensure their continued importance in the advancement of solar energy technology.
| Application | Quinoline Derivative Type | Key Properties & Performance |
| OLEDs | 2,4-difluorenylquinolines | Bright blue emission, high fluorescence efficiency. bohrium.com |
| OLEDs | Pyrazoloquinolines | Blue and blue-green light emission, tunable efficiency based on substitution. |
| Solar Cells | General quinoline derivatives | Act as p-type semiconductors and components of sensitizing dyes. mdpi.comresearchgate.net |
| Solar Cells | Quinoline-based dyes (for DSSCs) | Tunable absorption spectra and energy levels for efficient light harvesting. researchgate.net |
Corrosion Inhibition Applications
Quinoline derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. bohrium.comnajah.edu Their effectiveness stems from their molecular structure, which is rich in electrons and contains heteroatoms such as nitrogen and oxygen. najah.edu These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. najah.edubohrium.com
The primary mechanism of inhibition involves the adsorption of the quinoline derivatives onto the metal surface. najah.edu This process can be influenced by several factors, including the molecular size of the inhibitor, the nature of its substituents, and the type of metal and electrolyte involved. najah.edu The presence of π-electrons in the quinoline ring and lone pair electrons on the heteroatoms allows for strong adsorption, which can be classified as chemisorption, onto the metal surface. bohrium.comnajah.edu This adsorption blocks the active sites where corrosion would typically occur, thereby suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bohrium.comias.ac.in Consequently, these compounds are often classified as mixed-type inhibitors. najah.eduias.ac.in
Research has demonstrated that the inhibition efficiency of quinoline derivatives generally increases with their concentration in the corrosive solution. bohrium.combohrium.combiointerfaceresearch.com Studies have employed various techniques to evaluate their performance, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). najah.eduias.ac.in For instance, EIS measurements show an increase in charge transfer resistance in the presence of quinoline inhibitors, confirming the formation of an insulating protective film on the metal surface. bohrium.comnajah.edu The adsorption behavior of these inhibitors on mild steel surfaces has been found to conform to the Langmuir adsorption isotherm. bohrium.combohrium.combohrium.com
Table 1: Corrosion Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel in HCl Solution
| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-((azidomethyl)quinolin-8-ol) (8QN3) | 5x10⁻³ M | 1 M HCl | 90 | najah.edu |
| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) | 1 mM | 1 M HCl | 94.1 | bohrium.com |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 93.4 | biointerfaceresearch.com |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | High | 1N HCl | >90 | bohrium.com |
Advanced Chemical Sensing and Bioimaging Applications
The unique photophysical properties of the quinoline scaffold have made its derivatives highly valuable in the development of fluorescent probes for chemical sensing and bioimaging. crimsonpublishers.comcrimsonpublishers.com Quinoline-based compounds can be engineered to interact selectively with specific analytes, resulting in a detectable change in their fluorescence emission or intensity. crimsonpublishers.com This has led to their use as chemosensors for a variety of metal ions and biologically important molecules. crimsonpublishers.comrsc.org
In the realm of chemical sensing, quinoline derivatives have been designed to detect metal ions such as Zn²⁺, Fe³⁺, Fe²⁺, Cu²⁺, and Al³⁺. rsc.orgnih.govacs.org For example, a nanosensor for Zn²⁺ was developed by functionalizing carbon dots with a quinoline derivative, achieving a detection limit as low as 6.4 nM. rsc.org Another sensor based on a quinoline derivative demonstrated high selectivity and sensitivity for Fe³⁺. mdpi.com The mechanism often involves the binding of the metal ion to the quinoline derivative, which alters the electronic properties of the fluorophore and thus its fluorescence. mdpi.com
Beyond metal ions, these probes are used for detecting important biomolecules. A fluorescent probe based on a quinoline derivative was developed for the highly sensitive detection of formaldehyde (B43269), a reactive metabolite linked to several diseases. nih.gov This probe exhibited a 223-fold fluorescence enhancement upon reaction with formaldehyde and had a detection limit of 8.1 nM. nih.gov
In bioimaging, the fluorescence properties of quinoline derivatives are exploited to visualize cellular structures and processes non-invasively. crimsonpublishers.com They have been used to create probes that can selectively target and image specific organelles within living cells, such as lipid droplets and the Golgi apparatus. crimsonpublishers.comnih.gov Some quinoline-based probes are designed to operate in the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence. crimsonpublishers.com Furthermore, these compounds have been successfully used for imaging in whole organisms, such as zebrafish, demonstrating their potential for in vivo applications. mdpi.comnih.gov
Table 2: Applications of Quinoline Derivatives in Chemical Sensing and Bioimaging
| Quinoline-Based Probe | Target Analyte/Application | Key Finding | Reference |
|---|---|---|---|
| Quinoline derivative-functionalized carbon dots | Zn²⁺ | Highly selective detection with a limit of 6.4 nM. Used for intracellular imaging of Zn²⁺. | rsc.org |
| 4-phenyl-2-(trifluoromethyl) quinolin-7-hydrazino (QH-FA) | Formaldehyde | High sensitivity with a detection limit of 8.1 nM. Applied in cell and zebrafish imaging. | nih.gov |
| Quinoline-based Schiff base 1 | Al³⁺ | Selective fluorescence chemosensor with a submicromolar detection limit. | nih.gov |
| 2,4-disubstituted 7-aminoquinolines | Golgi apparatus imaging | Specifically target and image the Golgi apparatus in various cell lines using one- and two-photon microscopy. | nih.gov |
| Quinoline-based phenyl thiazole (B1198619) (QPT) and benzothiazole (B30560) (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon binding to ions, demonstrating a 1:1 complex formation. | acs.org |
| Multiphoton fluorescent probe (MPF) | Lipid droplets | Selective detection of lipid droplets in live cells. | crimsonpublishers.com |
Analytical Methodologies for 4 Methyl 2 Octylquinoline and Quinoline Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating individual components from a complex mixture. For quinoline (B57606) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized methods.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of quinoline derivatives, particularly for those that are non-volatile or thermally sensitive. The method's efficacy is rooted in the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.
The separation of quinoline alkaloids and their synthetic derivatives often presents challenges due to their structural similarities. tandfonline.comtandfonline.com Research has shown that the choice of the stationary phase is critical for achieving successful separation. While standard octadecyl (C18) columns are widely used in reversed-phase HPLC, they may not always provide adequate separation for all quinoline derivatives. tandfonline.comtandfonline.com Studies have demonstrated that stationary phases with different selectivities, such as naphthylpropyl-bonded phases, can offer superior resolution for complex mixtures of these alkaloids. tandfonline.comtandfonline.com The interaction between the π-electrons of the quinoline ring system and the aryl groups of the stationary phase can significantly enhance selectivity. researchgate.net
The mobile phase composition, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the desired retention and separation. tandfonline.com Detection is commonly performed using a UV/Vis detector, as the quinoline ring possesses strong chromophores that absorb ultraviolet light. tandfonline.com The development of HPLC methods often includes validation to ensure parameters like linearity, detection limits, and quantification limits meet the required standards for accuracy and precision. tandfonline.com
Table 1: Example HPLC Parameters for Quinoline Derivative Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Naphthylpropyl bonded silica | tandfonline.comtandfonline.com |
| Octadecyl (C18) bonded silica | researchgate.net | |
| Mobile Phase | Methanol/Water (50/50, v/v) | tandfonline.com |
| Acetonitrile/Water with buffer (e.g., TMDAP) | sielc.com | |
| Detection | UV/Vis | tandfonline.com |
| Analytes | Quinine (B1679958), Quinidine, Cinchonine, Cinchonidine | tandfonline.comtandfonline.com |
This table presents a summary of typical conditions and is not exhaustive.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique used for the analysis of volatile and thermally stable quinoline derivatives. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In this method, the sample is first vaporized and introduced into the GC system, where it travels through a capillary column. madison-proceedings.com A common stationary phase used for the analysis of quinoline and its derivatives is a non-polar phase like DB-5MS (5% phenyl-methylpolysiloxane). madison-proceedings.com The separation is based on the compounds' boiling points and their interactions with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column. madison-proceedings.com
After separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). sigmaaldrich.com The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. madison-proceedings.com This allows for unambiguous identification by comparing the obtained spectrum with libraries of known compounds. madison-proceedings.com GC-MS has been successfully applied to identify quinoline derivatives in diverse matrices such as textiles, honey, and plant extracts. madison-proceedings.comsigmaaldrich.comnih.govafropolitanjournals.com
Table 2: Example GC-MS Parameters for Quinoline Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) | madison-proceedings.com |
| Carrier Gas | Helium (1.0 mL/min) | madison-proceedings.com |
| Inlet Temperature | 250°C | madison-proceedings.com |
| Oven Program | Initial 90°C (2 min), ramp to 260°C at 20°C/min, hold for 3 min | madison-proceedings.com |
| Ionization Mode | Electron Ionization (EI) | sigmaaldrich.com |
| Detection | Mass Spectrometry (Scan Mode) | madison-proceedings.com |
This table illustrates typical GC-MS conditions for quinoline analysis.
Spectroscopic Characterization for Structural Elucidation (Focus on techniques, not specific compound data)
Spectroscopic techniques are indispensable for determining the precise chemical structure of newly synthesized or isolated quinoline derivatives. These methods probe the interaction of molecules with electromagnetic radiation to reveal information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For quinoline derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.
While 1D ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, its use for complete assignment in substituted quinolines can be inadequate due to overlapping signals and complex coupling patterns. acs.orgresearchgate.net To overcome these limitations, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgmdpi.com A COSY spectrum reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons within the quinoline ring system. acs.org The HMBC experiment provides correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire molecular structure, including the placement of substituents on the quinoline core. mdpi.comipb.pt ¹⁵N NMR can also offer additional insights into the structure of nitrogen-containing heterocycles. mdpi.com
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net
In the context of quinoline derivatives, IR spectroscopy can confirm the presence of the quinoline core through characteristic C=C and C=N stretching vibrations within the aromatic system. researchgate.net It is also highly effective at identifying substituent groups. For example, the presence of a hydroxyl (-OH) group, a carbonyl (C=O) group in quinolones, or an N-oxide group can be readily identified by their strong and characteristic absorption bands in the IR spectrum. mdpi.comcdnsciencepub.com The technique is also sensitive enough to distinguish between certain isomers based on differences in their vibrational spectra. mdpi.com
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. nih.govmcmaster.ca When coupled with a chromatographic inlet like GC or LC, it provides both separation and identification. sigmaaldrich.com
In mass spectrometry, molecules are converted into gas-phase ions and then separated based on their mass-to-charge ratio (m/z). mcmaster.ca The molecular ion peak (M⁺ or [M+H]⁺) provides the exact molecular weight of the compound. sigmaaldrich.com High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern, which results from the breakdown of the molecular ion, offers valuable clues about the compound's structure. For instance, the fragmentation of the quinoline ring often involves the loss of neutral molecules like HCN. mcmaster.ca The fragmentation pathways can also be characteristic of the type and position of substituents on the quinoline nucleus, aiding in the differentiation of isomers. sigmaaldrich.comcdnsciencepub.com
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical preliminary steps for the accurate analysis of quinoline derivatives from various matrices, particularly from natural products. Modern techniques aim to improve efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods.
Microwave-Integrated Extraction and Leaching (MIEL) is an advanced extraction method that utilizes microwave energy to efficiently extract compounds from a solid matrix. researchgate.net This technique has been successfully applied to the extraction of quinoline alkaloids from the bark of Cinchona succirubra. mdpi.com The MIEL process is performed in a specialized apparatus where the solid sample is placed on a support within a vessel, and solvent is heated by microwave irradiation. researchgate.net The heated solvent refluxes and percolates through the sample repeatedly, enhancing extraction efficiency. researchgate.net
The primary advantages of MIEL include a significant reduction in extraction time, energy consumption, and the volume of solvent required. mdpi.com Research has shown that the extraction of quinoline alkaloids using MIEL can be completed in as little as 32 minutes, yielding results comparable to the conventional 3-hour Soxhlet extraction. mdpi.com This efficiency makes MIEL a "green" technology and a potent alternative for the extraction of Cinchona alkaloids. mdpi.com The optimal conditions for extraction can be determined using a response surface methodology to balance factors like time, temperature, and power. mdpi.com
| Parameter | MIEL | Conventional Soxhlet |
|---|---|---|
| Extraction Time | 32 minutes | 3 hours |
| Energy Consumption | 0.15 kW·h | 3.0 kW·h |
| Yield & Quality | Quantitatively and qualitatively similar |
Ultrasonic-assisted extraction (UAE) is another efficient and modern technique used for isolating alkaloids, including quinoline derivatives, from plant materials. hielscher.commdpi.com This method employs high-frequency ultrasonic waves (e.g., >20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets that disrupt the cellular structure, facilitating the release of intracellular compounds into the solvent. mdpi.com This process enhances mass transfer and significantly improves extraction efficiency. hielscher.com
Key advantages of UAE include higher yields, reduced extraction times, and lower solvent consumption compared to traditional methods. hielscher.com The effectiveness of UAE can be optimized by adjusting several parameters, including the choice of solvent, temperature, extraction time, and ultrasonic amplitude and pulse cycles. mdpi.commdpi.com For instance, in the extraction of quinine from Cinchona officinalis bark, optimal UAE conditions were found to be a 61% aqueous ethanol (B145695) solution at 25°C for 15 minutes. mdpi.com Similarly, studies on other alkaloids have shown that solvents like ethyl acetate (B1210297) and various carboxylic acids can be effective, with optimal times often being significantly shorter than conventional methods. mdpi.comaip.org
| Plant Source | Target Compound(s) | Optimal Conditions | Yield | Reference |
|---|---|---|---|---|
| Cinchona officinalis | Quinine | 61% Ethanol, 25°C, 15 min | 2.81 ± 0.04 mg/g | mdpi.com |
| Acalypha indica | Total Alkaloids | Ethyl acetate, 20 min | 0.286 mg/g | aip.org |
| Coptis chinensis | Total Alkaloids | 96% Lactic Acid, 60.0°C, 30 mL/g ratio | 139.6 ± 0.2 mg/g | mdpi.com |
| Coptis chinensis | Total Alkaloids | 40% Malic Acid, 80.0°C, 30 mL/g ratio | 133.0 ± 0.5 mg/g | mdpi.com |
Titrimetric Methods for Quinoline Derivatives
Titrimetric analysis provides a classical yet reliable and cost-effective approach for the quantification of quinoline derivatives. These methods are often used in pharmaceutical analysis due to their simplicity and accuracy. jocpr.com
One developed method involves the use of organic brominating agents, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-Bromosuccinimide (NBS), as titrants. tandfonline.com This approach allows for the determination of various quinoline derivatives. For example, a compound like primaquine (B1584692) can be quantified through direct titration, with the endpoint detected visually using indicators or potentiometrically. tandfonline.com Other derivatives, including amodiaquine, chloroquine, and quinine, are determined using a back-titration procedure. tandfonline.com This method has proven suitable for analyzing pharmaceutical preparations containing these compounds. tandfonline.com
Another approach is the Calvin-Bjerrum pH titration method, which is used to determine the dissociation constants (pKa values) of quinoline derivatives. researchgate.netjetir.org This technique involves titrating a solution of the compound with a standard base in a mixed solvent system, such as DMF-water, while monitoring the pH. researchgate.net The resulting titration curve allows for the calculation of the pKa values, which provide insight into the compound's structure and chemical behavior. researchgate.net Potentiometric titration is a core component of this methodology and has been used to determine the dissociation constants for various new quinoline derivatives. vjol.info.vn
| Method | Titrant/Reagents | Application | Detection | Reference |
|---|---|---|---|---|
| Direct Titration | DBH or NBS | Determination of Primaquine | Visual (dye indicator) or Potentiometric | tandfonline.com |
| Back-Titration | DBH or NBS | Determination of Amodiaquine, Chloroquine, Quinine | Not specified | tandfonline.com |
| pH-metric Titration | Standard Base (e.g., NaOH) | Determination of dissociation constants (pKa) | Potentiometric (pH meter) | researchgate.netjetir.org |
Future Research Directions and Unexplored Avenues for 4 Methyl 2 Octylquinoline
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, and 4-Methyl-2-octylquinoline, with its specific alkyl substitution pattern, represents a molecule of significant interest. While current knowledge has established its presence in certain biological systems and some of its basic properties, the full potential of this compound remains largely untapped. The following sections outline key future research directions that could unlock novel applications and a deeper understanding of this compound and related alkylquinolines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
